

Spectroscopic Analysis of 3,5-Dibromo-2,6-dichlorotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3,5-Dibromo-2,6-dichlorotoluene

Cat. No.: B3196628

Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Dibromo-2,6-dichlorotoluene**, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Properties

• IUPAC Name: 3,5-Dibromo-2,6-dichlorotoluene

Molecular Formula: C7H3Br2Cl2

• Molecular Weight: 329.81 g/mol

CAS Number: 202865-68-9

Spectroscopic Data

The following sections detail the key spectroscopic data for **3,5-Dibromo-2,6-dichlorotoluene**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For **3,5-Dibromo-2,6-dichlorotoluene**, both ¹H and ¹³C NMR data are crucial for confirming its structure.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~2.5 ppm	Singlet	3H	-СН₃
~7.8 ppm	Singlet	1H	Ar-H

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ)	Assignment
~20 ppm	-CH₃
~120 ppm	C-Br
~130 ppm	C-Cl
~135 ppm	Ar-CH
~140 ppm	C-CH₃

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands

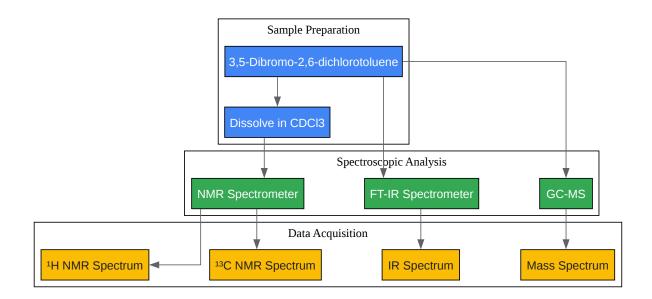
Wavenumber (cm⁻¹)	Intensity	Assignment
3000-2850	Medium	C-H stretch (methyl)
1600-1450	Strong	C=C stretch (aromatic)
850-750	Strong	C-Cl stretch
700-600	Strong	C-Br stretch

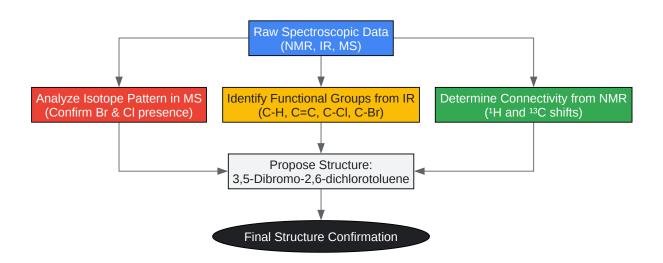
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
328, 330, 332, 334	Variable	[M] ⁺ (Isotopic pattern for Br ₂ Cl ₂)
293, 295, 297	Variable	[M-CI]+
249, 251	Variable	[M-Br]+
91	High	[C7H7]+ (Tropylium ion)

Experimental Protocols


The data presented above are typically acquired using standard spectroscopic techniques.


- NMR Spectroscopy: A solution of **3,5-Dibromo-2,6-dichlorotoluene** in a deuterated solvent (e.g., CDCl₃) is prepared. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- IR Spectroscopy: A small amount of the solid sample is analyzed using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹.
- Mass Spectrometry: Mass spectra are typically obtained using an electron ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer. The sample is introduced via a direct insertion probe or after separation by gas chromatography (GC).

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for the spectroscopic analysis and data interpretation of **3,5-Dibromo-2,6-dichlorotoluene**.

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Analysis of 3,5-Dibromo-2,6-dichlorotoluene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3196628#spectroscopic-data-of-3-5-dibromo-2-6-dichlorotoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com